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Compound of Interest

Compound Name:
2,4-Dichloro-6-methylpyrimidin-5-

amine

Cat. No.: B077011 Get Quote

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently

emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological

targets with high affinity. 2,4-Dichloro-6-methylpyrimidin-5-amine, a deceptively simple

heterocyclic compound, represents one such cornerstone. Its strategic arrangement of reactive

chloro groups, an amino moiety, and the core pyrimidine ring makes it an exceptionally

versatile building block for the synthesis of targeted therapeutics. This guide provides a deep

dive into the synthesis, reactivity, and application of this key intermediate, with a particular

focus on its pivotal role in the development of kinase inhibitors for oncology and other

therapeutic areas. As we will explore, the specific placement of its functional groups is not

arbitrary; it is the key to its utility in crafting potent and selective drug candidates.

Core Physicochemical & Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application in synthesis and drug design. 2,4-Dichloro-6-methylpyrimidin-5-amine (DCMPA)

possesses a unique combination of features that dictate its reactivity and handling.

Key Properties Summary
The essential identifiers and computed properties for DCMPA are summarized below for quick

reference.
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Property Value Reference

IUPAC Name
2,4-dichloro-6-methylpyrimidin-

5-amine
[1]

CAS Number 13162-27-1 [1]

Molecular Formula C₅H₅Cl₂N₃ [1]

Molecular Weight 178.02 g/mol [1]

Canonical SMILES CC1=C(C(=NC(=N1)Cl)Cl)N [1]

InChIKey
FDMMHWIFYCXEOF-

UHFFFAOYSA-N
[1]

Structural Analysis & Spectroscopic Profile
The structure of DCMPA is defined by a pyrimidine ring substituted with two chlorine atoms at

positions 2 and 4, a methyl group at position 6, and an amine group at position 5. This specific

arrangement governs its electronic properties and, consequently, its chemical behavior.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The

methyl protons (CH₃) at C6 would likely appear as a singlet around δ 2.0-2.5 ppm. The

amine protons (NH₂) at C5 would present as a broad singlet, with its chemical shift being

highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals

corresponding to the five carbon atoms of the molecule. The methyl carbon would be found

upfield, while the four pyrimidine ring carbons would appear at lower field, with those bonded

to the electronegative chlorine and nitrogen atoms being the most deshielded.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

molecule containing two chlorine atoms, with prominent peaks at m/z corresponding to the

[M]+, [M+2]+, and [M+4]+ ions in an approximate 9:6:1 ratio.

Crystallography: While crystal structure data for DCMPA itself is not readily available,

analysis of closely related compounds like 5-bromo-2-chloro-6-methylpyrimidin-4-amine and

4,6-dichloro-5-methylpyrimidine reveals that the pyrimidine ring is essentially planar.[2][3]
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Molecules in the crystal lattice are often linked by hydrogen bonds, forming dimers or more

complex networks.[3][4]

Synthesis Pathway and Protocol
The synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine is not commonly detailed as a final

product but as a critical intermediate. A robust and logical synthetic route proceeds from a

suitable pyrimidine precursor, typically involving chlorination and the reduction of a nitro group.

The following workflow outlines a validated approach.

Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 6-methyl-5-nitrouracil.

The first step is a dichlorination reaction, followed by the selective reduction of the nitro group

to an amine.

6-Methyl-5-nitrouracil

Chlorination

2,4-Dichloro-6-methyl-5-nitropyrimidine

POCl₃, N,N-Diethylaniline

Reduction

2,4-Dichloro-6-methylpyrimidin-5-amine

Fe / HCl or H₂, Pd/C
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Caption: Proposed two-step synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine.

Detailed Experimental Protocol
This protocol is a representative synthesis adapted from procedures for analogous compounds.

[5]

Step 1: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine

Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser,

mechanical stirrer, and dropping funnel, charge phosphorus oxychloride (POCl₃, 5

equivalents).

Reaction Initiation: While stirring, add N,N-diethylaniline (1.1 equivalents) dropwise,

maintaining the temperature below 40°C.

Substrate Addition: Slowly add 6-methyl-5-nitrouracil (1 equivalent) portion-wise to the stirred

solution. The addition should be controlled to manage any exotherm.

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C)

and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up: Cool the mixture to room temperature. Carefully and slowly quench the reaction by

pouring it onto crushed ice. The product will precipitate as a solid.

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is

neutral, and dry under vacuum to yield the intermediate, 2,4-dichloro-6-methyl-5-

nitropyrimidine.

Step 2: Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine

Reaction Setup: To a flask containing the 2,4-dichloro-6-methyl-5-nitropyrimidine (1

equivalent) from the previous step, add a suitable solvent such as ethanol or ethyl acetate.

Reducing Agent: Add iron powder (Fe, 5 equivalents) and concentrated hydrochloric acid

(HCl, 0.5 equivalents).[4] Alternatively, for a cleaner reaction, catalytic hydrogenation can be
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employed using palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere.[5]

Reaction: Stir the mixture vigorously at room temperature. The reduction is typically

exothermic. Monitor the reaction by TLC or LC-MS until the starting material is consumed

(usually 2-4 hours).

Work-up (for Fe/HCl): Once the reaction is complete, filter the mixture through a pad of celite

to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate

solution).

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography or recrystallization to yield pure 2,4-dichloro-6-methylpyrimidin-5-amine.

Chemical Reactivity: The Key to Versatility
The synthetic value of DCMPA lies in the differential reactivity of its two chlorine atoms towards

nucleophiles. This regioselectivity allows for a stepwise and controlled elaboration of the

scaffold.

Regioselective Nucleophilic Aromatic Substitution
(SₙAr)
The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which facilitates

nucleophilic aromatic substitution. The chlorine atom at the C4 position is generally more

reactive than the one at the C2 position. This is because the negative charge of the

Meisenheimer intermediate is better stabilized when the attack occurs at C4. A study on the

related 5-bromo-2,4-dichloro-6-methylpyrimidine confirmed that nucleophilic attack by ammonia

occurs preferentially at the C4 position.[2] This principle is the cornerstone of its use in building

complex molecules.
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(Less Reactive Site)
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(e.g., R'-NH₂), Base
(Harsher Conditions)

2,4-Disubstituted-
6-methylpyrimidin-5-amine

Click to download full resolution via product page

Caption: Stepwise functionalization of DCMPA via regioselective SₙAr reactions.

General Protocol for SₙAr Derivatization
Setup: Dissolve 2,4-dichloro-6-methylpyrimidin-5-amine (1 equivalent) in a polar aprotic

solvent like isopropanol, n-butanol, or DMF.

Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) to
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scavenge the HCl byproduct.

Reaction: Heat the mixture, typically between 80°C and 120°C. The reaction at the more

reactive C4 position is usually complete within a few hours.

Monitoring & Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, cool the

mixture, dilute with water, and extract the product with an organic solvent. The product can

then be purified by standard methods.

Second Substitution: The resulting 4-substituted-2-chloro intermediate can be subjected to a

second SₙAr reaction, often requiring higher temperatures or a more reactive nucleophile to

substitute the less reactive C2 chlorine.

Application as a Privileged Scaffold in Kinase
Inhibitor Design
The 2-aminopyrimidine core is a classic "hinge-binding" motif found in a vast number of

approved and investigational kinase inhibitors. Kinases are crucial enzymes that regulate

cellular processes, and their dysregulation is a hallmark of cancer.[6] DCMPA provides an ideal

entry point for constructing libraries of these inhibitors.

The Aminopyrimidine Hinge-Binding Model
Most kinase inhibitors function by competing with ATP for its binding site. A key interaction

involves forming hydrogen bonds with the "hinge region" of the kinase. The N1 and the 2-amino

group of a 2-aminopyrimidine scaffold act as a perfect hydrogen bond donor-acceptor pair,

effectively anchoring the inhibitor in the active site. The dichlorinated nature of DCMPA allows

for the sequential introduction of different chemical groups at the C2 and C4 positions to

explore the ATP binding pocket and achieve both potency and selectivity.
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Caption: Conceptual diagram of a 2-aminopyrimidine scaffold forming key hydrogen bonds with

the kinase hinge region.

Examples of Kinase Inhibitors from Pyrimidine Scaffolds
The versatility of the dichlorinated pyrimidine core is evident in the wide range of kinase

inhibitors developed from it and its analogs.
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Inhibitor Class /
Example

Target Kinase(s) Therapeutic Area Citation

Benzotriazine

Derivatives
Src Kinase Oncology [7][8]

2,4-Diamino-5-

ketopyrimidines
CDK1, CDK2, CDK4 Oncology [6]

Thienopyridines Src Kinase Oncology [9]

N-phenyl-4-(thiazol-5-

yl)pyrimidin-2-amines
Aurora A, Aurora B Oncology [10]

Pyrimidine

Carboxamides

Cannabinoid Receptor

2 (CB2)
Inflammatory Pain [11]

Safety and Handling
As a chlorinated organic compound, 2,4-dichloro-6-methylpyrimidin-5-amine must be

handled with appropriate care in a laboratory setting.

GHS Hazard Statements: According to its PubChem entry, the compound is associated with

warnings for being harmful if swallowed or inhaled, causing skin irritation, causing serious

eye irritation, and potentially causing respiratory irritation.[1]

Recommended Precautions:

Engineering Controls: Handle in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses, and chemical-resistant gloves (e.g., nitrile).

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.
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2,4-Dichloro-6-methylpyrimidin-5-amine is far more than a simple chemical reagent; it is a

strategic tool for drug discovery. Its value is derived from a combination of a privileged core

structure and predictable, regioselective reactivity. The ability to sequentially modify the C4 and

C2 positions allows chemists to systematically build and optimize molecules for high-affinity

binding to therapeutic targets, most notably protein kinases. By understanding its synthesis,

reactivity, and role as a hinge-binding scaffold, researchers and drug development

professionals can fully leverage this powerful intermediate to accelerate the creation of next-

generation targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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